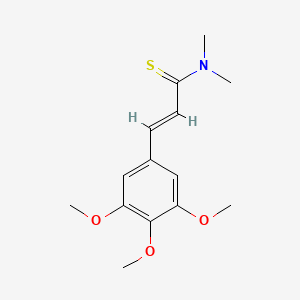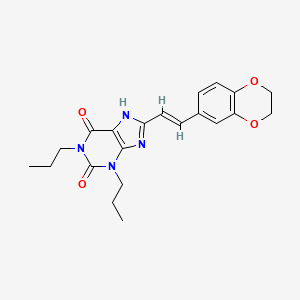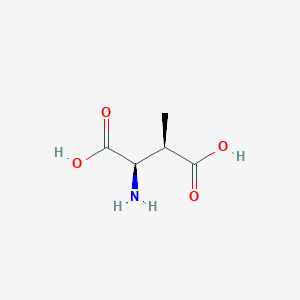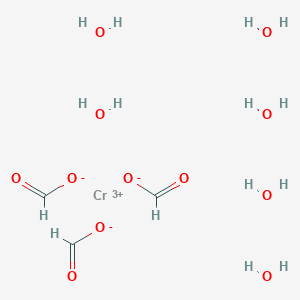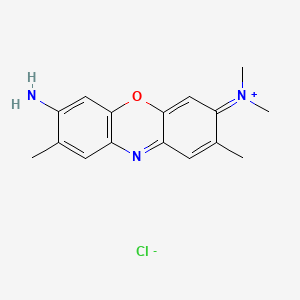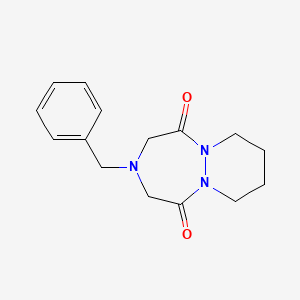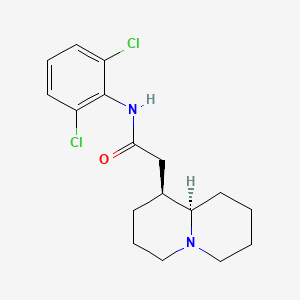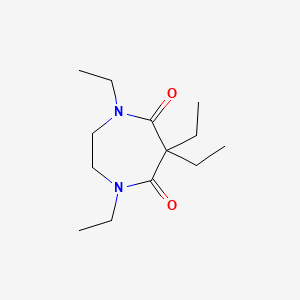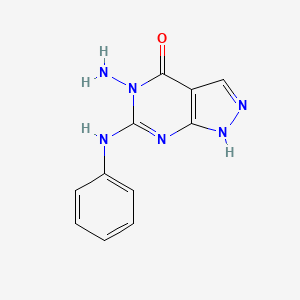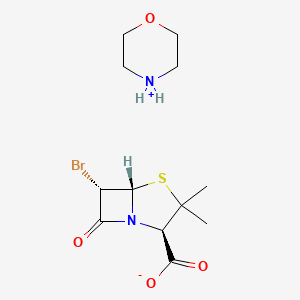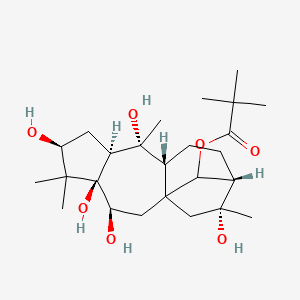
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-(2,2-dimethylpropionate), (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-(2,2-dimethylpropionate), (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)- is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may include:
Cyclization Reactions: Formation of the core ring system through cyclization of linear precursors.
Functional Group Introduction: Addition of hydroxyl, methyl, and other functional groups using reagents like Grignard reagents, organolithium compounds, and protecting groups.
Stereoselective Reactions: Use of chiral catalysts or auxiliaries to control the configuration of chiral centers.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.
Purification Techniques: Use of chromatography, crystallization, and other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halides, nucleophiles like NH3 or RNH2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving similar structures.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity to produce a biological response.
Pathway Modulation: Alteration of signaling pathways to achieve a desired effect.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanes: Compounds with similar ring structures but different functional groups.
Heptalenes: Compounds with similar ring systems but different substituents.
Methano Derivatives: Compounds with similar methano bridges but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, chiral centers, and ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H42O7 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H42O7/c1-20(2,3)19(28)32-18-13-8-9-14-23(7,30)15-10-16(26)21(4,5)25(15,31)17(27)11-24(14,18)12-22(13,6)29/h13-18,26-27,29-31H,8-12H2,1-7H3/t13-,14-,15-,16-,17-,18?,22+,23+,24?,25-/m0/s1 |
InChI Key |
IZGGSVOKYXICQD-XUZRMCOPSA-N |
Isomeric SMILES |
C[C@]1(CC23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@H]1C3OC(=O)C(C)(C)C)(C)O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3OC(=O)C(C)(C)C)CCC4C2(C)O)(C)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


